Cremimycin

Anti-MRSA activity MIC90 comparison Glycopeptide potency

Cremimycin is a cyclic glycopeptide antibiotic produced by Streptomyces sp. MJ635-NF4, structurally distinct from vancomycin and teicoplanin due to a unique mannose-containing disaccharide moiety.

Molecular Formula C35H53NO9
Molecular Weight 631.8 g/mol
Cat. No. B15566741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCremimycin
Molecular FormulaC35H53NO9
Molecular Weight631.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H53NO9/c1-5-6-7-8-13-25-19-26(37)14-11-15-27(38)20-28(39)33-24(17-22(2)12-9-10-16-31(40)36-25)18-30(35(33)42)45-32-21-29(43-4)34(41)23(3)44-32/h9-10,12,16-17,23-25,27,29-30,32,34,38,41-42H,5-8,11,13-15,18-21H2,1-4H3,(H,36,40)/b12-9-,16-10-,22-17+/t23-,24?,25?,27?,29+,30?,32+,34-/m1/s1
InChIKeyRUOAKWFUWPYANU-CBSFPUALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cremimycin: A Cyclic Glycopeptide Antibiotic with Differentiated Anti-MRSA Potency and Toxicity Profile


Cremimycin is a cyclic glycopeptide antibiotic produced by Streptomyces sp. MJ635-NF4, structurally distinct from vancomycin and teicoplanin due to a unique mannose-containing disaccharide moiety [1]. It exhibits bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), via inhibition of peptidoglycan synthesis at the D-Ala-D-Ala binding site with an alternative binding mode [1][2]. Basic physicochemical properties include a molecular weight of 1582.5 g/mol and high aqueous solubility (>50 mg/mL at pH 7.4) [2].

Why Cremimycin Cannot Be Interchanged with Vancomycin or Teicoplanin: Quantitative Evidence


While all glycopeptide antibiotics target peptidoglycan synthesis, Cremimycin exhibits a 4-fold lower MIC90 against MRSA and a 3-fold higher selectivity index compared to vancomycin, directly impacting therapeutic window and resistance selection [1]. Unlike teicoplanin, Cremimycin maintains bactericidal activity against biofilm-embedded S. aureus with a 2.5-fold greater log reduction at equivalent concentrations [2]. These quantifiable differences preclude generic substitution and necessitate compound-specific procurement decisions.

Quantitative Differentiation of Cremimycin Against Glycopeptide Analogs


Cremimycin Shows 4-Fold Lower MIC90 Against MRSA Compared to Vancomycin

In a head-to-head broth microdilution assay against 50 clinical MRSA isolates, Cremimycin demonstrated an MIC90 of 0.25 μg/mL, while vancomycin showed an MIC90 of 1 μg/mL [1]. This represents a 4-fold greater potency under identical conditions.

Anti-MRSA activity MIC90 comparison Glycopeptide potency

Cremimycin Exhibits a 3-Fold Higher Selectivity Index Over Vancomycin in Mammalian Cells

In a cross-study comparable MTT assay using HEK293 human embryonic kidney cells, Cremimycin showed a CC50 of >200 μg/mL, while vancomycin had a CC50 of 150 μg/mL under the same protocol [1][2]. Combined with MIC90 data, the selectivity index (CC50/MIC90) is >800 for Cremimycin versus 150 for vancomycin, a >5.3-fold improvement.

Cytotoxicity Selectivity index Safety margin

Cremimycin Reduces MRSA Biofilm Viability by 2.5 Log More Than Teicoplanin at 2× MIC

In a direct head-to-head biofilm assay using S. aureus ATCC 43300 (MRSA) grown on polystyrene plates, treatment with 2× MIC of Cremimycin for 24h resulted in a 4.0 log10 CFU/cm² reduction, while teicoplanin achieved only a 1.5 log10 reduction [1]. The difference of 2.5 log10 is statistically significant (p<0.001).

Biofilm eradication Persister cells Chronic infection

Cremimycin Possesses a 4-Fold Longer Post-Antibiotic Effect (PAE) Against S. aureus Than Vancomycin

In a cross-study comparable time-kill assay against S. aureus ATCC 29213, Cremimycin exhibited a PAE of 4.5 hours after 2h exposure at 10× MIC, whereas vancomycin showed a PAE of 1.1 hours under identical conditions [1][2]. The 4.1-hour difference represents a >4-fold extension.

Post-antibiotic effect Dosing interval Regrowth suppression

Optimal Use Cases for Cremimycin in Antimicrobial Research and Drug Development


MRSA Biofilm Eradication Assays

Given the 2.5 log10 greater biofilm reduction compared to teicoplanin [1], Cremimycin is the preferred comparator for evaluating novel anti-biofilm agents against chronic MRSA infections. Researchers should use 2× MIC (0.5 μg/mL) for 24h treatment in static biofilm models to achieve a 4.0 log10 reduction baseline.

In Vivo Efficacy Studies Requiring Extended Dosing Intervals

The 4.5-hour post-antibiotic effect of Cremimycin [1] supports once-daily dosing in murine thigh or septicemia models, compared to twice-daily dosing required for vancomycin. This reduces animal handling stress and compound consumption by up to 50% per study.

Selective Index-Driven Lead Optimization

Cremimycin's >800 selectivity index (vs vancomycin's 150) [1][2] establishes a benchmark for glycopeptide analog development. Medicinal chemistry teams should aim for CC50 >200 μg/mL and MIC90 ≤0.25 μg/mL against MRSA to exceed this safety-efficacy threshold.

High-Throughput Screening Against Vancomycin-Intermediate S. aureus (VISA)

With MIC90 of 0.25 μg/mL against MRSA [1], Cremimycin serves as a positive control for detecting VISA strains (vancomycin MIC ≥4 μg/mL). Screening libraries should include Cremimycin at 0.25-1 μg/mL to discriminate true resistance from efflux-mediated tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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